3-(5-hydroxypyridin-3-yl)-N-methylbenzamide
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Overview
Description
3-(5-hydroxypyridin-3-yl)-N-methylbenzamide is a compound that features a pyridine ring substituted with a hydroxyl group at the 5-position and a benzamide moiety attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxypyridin-3-yl)-N-methylbenzamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Hydroxylation: The introduction of the hydroxyl group at the 5-position of the pyridine ring can be achieved through selective oxidation reactions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the hydroxylated pyridine with N-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-hydroxypyridin-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of 3-(5-oxopyridin-3-yl)-N-methylbenzamide.
Reduction: Formation of 3-(5-hydroxypyridin-3-yl)-N-methylbenzylamine.
Substitution: Formation of 3-(5-halopyridin-3-yl)-N-methylbenzamide.
Scientific Research Applications
3-(5-hydroxypyridin-3-yl)-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-(5-hydroxypyridin-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzamide moiety can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(5-hydroxypyridin-2-yl)-N-methylbenzamide: Similar structure but with the hydroxyl group at the 2-position.
3-(5-hydroxypyridin-4-yl)-N-methylbenzamide: Similar structure but with the hydroxyl group at the 4-position.
3-(5-methoxypyridin-3-yl)-N-methylbenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
3-(5-hydroxypyridin-3-yl)-N-methylbenzamide is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and interactions with biological targets. This positional specificity can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
3-(5-hydroxypyridin-3-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-14-13(17)10-4-2-3-9(5-10)11-6-12(16)8-15-7-11/h2-8,16H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWGJMYMXNDTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682914 |
Source
|
Record name | 3-(5-Hydroxypyridin-3-yl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914305-95-6 |
Source
|
Record name | 3-(5-Hydroxypyridin-3-yl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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